molecular formula C24H17ClN6O B292952 N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea

Cat. No. B292952
M. Wt: 440.9 g/mol
InChI Key: XCELKEPFLAKXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea, also known as CPYPU, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.

Mechanism of Action

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea functions as a potent inhibitor of several enzymes and proteins such as phosphodiesterase 5 (PDE5), phosphodiesterase 9 (PDE9), and glycogen synthase kinase 3β (GSK3β). These enzymes and proteins are involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting their activity, N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea can effectively prevent the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea has been shown to have several biochemical and physiological effects on the body. It can effectively inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in various diseases. However, N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea also has some limitations. It can be toxic at high concentrations and may require specific delivery methods to target specific tissues or cells.

Future Directions

There are several future directions for N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea research. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to develop more specific delivery methods to target specific tissues or cells. Additionally, further studies are needed to understand the long-term effects and safety of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea.
In conclusion, N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Synthesis Methods

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea can be synthesized by reacting 3-chloroaniline with 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine-3-amine in the presence of urea and catalytic amount of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases.

properties

Molecular Formula

C24H17ClN6O

Molecular Weight

440.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)urea

InChI

InChI=1S/C24H17ClN6O/c25-17-12-7-13-18(14-17)26-24(32)27-22-20-19(15-8-3-1-4-9-15)21(16-10-5-2-6-11-16)28-30-23(20)31-29-22/h1-14H,(H3,26,27,29,30,31,32)

InChI Key

XCELKEPFLAKXAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NN=C2C4=CC=CC=C4)NN=C3NC(=O)NC5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN=C2C4=CC=CC=C4)NN=C3NC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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